molecular formula C16H18N2O3 B8752402 2,7-Diazaspiro[4.4]nonane-1,3,8-trione, 2-ethyl-7-(phenylmethyl)-

2,7-Diazaspiro[4.4]nonane-1,3,8-trione, 2-ethyl-7-(phenylmethyl)-

Cat. No. B8752402
M. Wt: 286.33 g/mol
InChI Key: BUTAOLSBUJKPHF-UHFFFAOYSA-N
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Patent
US04822801

Procedure details

A suspension of sodium hydride (2.20 g of 60% oil suspension (0.055 mole) washed with toluene) in 50 ml N,N-dimethylformamide was treated gradually with a solution of 10.0 g (0.051 mole) 2-ethyl-2,7diazaspiro[4.4]nonane-1,3,8-trione in 100 ml N,N-dimethylformamide. After stirring 15 minutes, there was added dropwise 6.4 ml (0.055 mole) benzyl chloride and the mixture was stirred overnight, concentrated in vacuo and shaken with water-methylene chloride. The organic layers were dried, evaporated, and the product crystallized from toluene-hexane to afford 11.1 g of the title compound, mp 125°-126.5° C.
Quantity
2.2 g
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
0.055 mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
2-ethyl-2,7diazaspiro[4.4]nonane-1,3,8-trione
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
6.4 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([N:5]1[C:9](=[O:10])[CH2:8][C:7]2([CH2:14][C:13](=[O:15])[NH:12][CH2:11]2)[C:6]1=[O:16])[CH3:4].[CH2:17](Cl)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>CN(C)C=O>[CH2:3]([N:5]1[C:9](=[O:10])[CH2:8][C:7]2([CH2:14][C:13](=[O:15])[N:12]([CH2:17][C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)[CH2:11]2)[C:6]1=[O:16])[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
[H-].[Na+]
Name
suspension
Quantity
0.055 mol
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
2-ethyl-2,7diazaspiro[4.4]nonane-1,3,8-trione
Quantity
10 g
Type
reactant
Smiles
C(C)N1C(C2(CC1=O)CNC(C2)=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
6.4 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
STIRRING
Type
STIRRING
Details
shaken with water-methylene chloride
CUSTOM
Type
CUSTOM
Details
The organic layers were dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the product crystallized from toluene-hexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)N1C(C2(CC1=O)CN(C(C2)=O)CC2=CC=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.1 g
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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